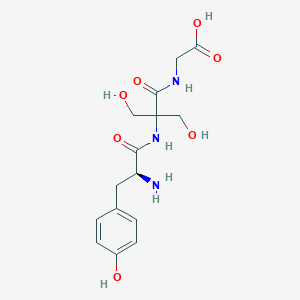
L-Tyrosyl-2-(hydroxymethyl)serylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-2-(hydroxymethyl)serylglycine is a synthetic peptide compound that combines the amino acids tyrosine, serine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique structure of this compound allows it to participate in a variety of biochemical reactions and interactions, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-2-(hydroxymethyl)serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, serine, is activated and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for the addition of tyrosine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or alternative methods such as recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This method can be more cost-effective and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosyl-2-(hydroxymethyl)serylglycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Modified peptides with new functional groups attached to the serine residue.
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-2-(hydroxymethyl)serylglycine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of biocatalysts and as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of L-Tyrosyl-2-(hydroxymethyl)serylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of tyrosine can form hydrogen bonds and participate in phosphorylation reactions, which are crucial for signal transduction pathways. The hydroxymethyl group of serine can also engage in hydrogen bonding and nucleophilic attacks, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosine: A precursor amino acid with a simpler structure.
L-Serine: Another precursor amino acid with a hydroxyl group.
Glycine: The simplest amino acid, often used as a building block in peptide synthesis.
Uniqueness
L-Tyrosyl-2-(hydroxymethyl)serylglycine is unique due to its combination of three different amino acids, each contributing distinct functional groups and reactivity. This combination allows for a broader range of chemical reactions and interactions compared to individual amino acids or simpler peptides.
Eigenschaften
CAS-Nummer |
190062-58-9 |
|---|---|
Molekularformel |
C15H21N3O7 |
Molekulargewicht |
355.34 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H21N3O7/c16-11(5-9-1-3-10(21)4-2-9)13(24)18-15(7-19,8-20)14(25)17-6-12(22)23/h1-4,11,19-21H,5-8,16H2,(H,17,25)(H,18,24)(H,22,23)/t11-/m0/s1 |
InChI-Schlüssel |
HUERWTNWFUZBKD-NSHDSACASA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NC(CO)(CO)C(=O)NCC(=O)O)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CO)(CO)C(=O)NCC(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)

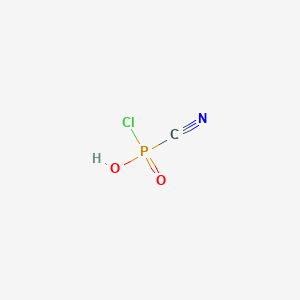
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)

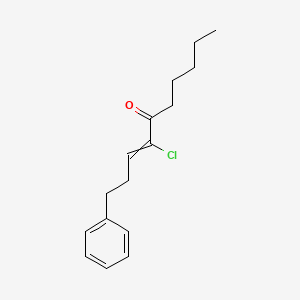
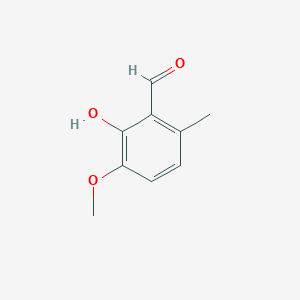
![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
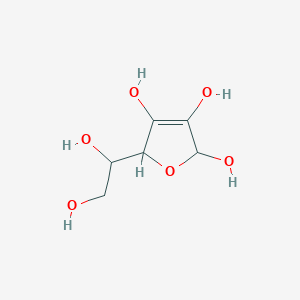
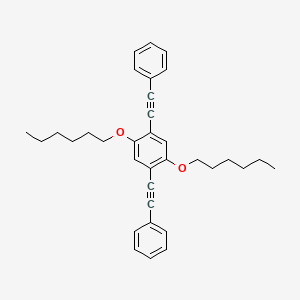
![Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]-](/img/structure/B12564217.png)
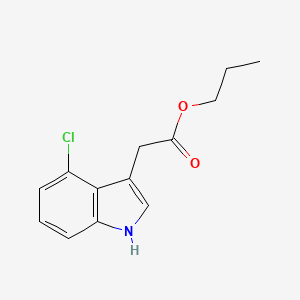
![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)
